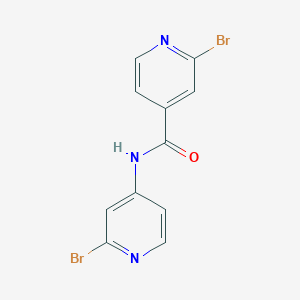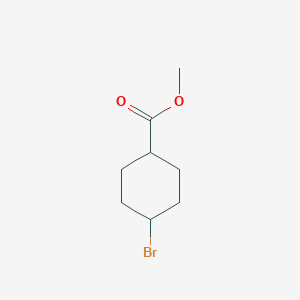![molecular formula C9H6BrN2NaO2 B2524978 2-(3-ブロモイミダゾ[1,2-a]ピリジン-2-イル)酢酸ナトリウム CAS No. 2193065-25-5](/img/structure/B2524978.png)
2-(3-ブロモイミダゾ[1,2-a]ピリジン-2-イル)酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate: is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetate group. The sodium salt form enhances its solubility in water, making it suitable for various applications.
科学的研究の応用
Chemistry: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with various biological targets. It serves as a probe to investigate enzyme activities and receptor binding .
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been studied for their varied medicinal applications .
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It is known that the compound can be obtained via one-pot tandem cyclization/bromination when only tbhp is added .
Result of Action
It is known that the cyclization to form imidazopyridines is promoted by the further bromination .
Action Environment
It is known that the reaction conditions for its synthesis are mild and metal-free .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures a high yield of the desired product. The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like TBHP and iodine are commonly used.
Cyclization Reactions: Catalysts such as copper(I) iodide (CuI) can be employed to facilitate cyclization.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Cyclization Products: More complex imidazo[1,2-a]pyridine-based structures.
類似化合物との比較
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds are closely related but lack the acetate group and sodium salt form.
Uniqueness: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate stands out due to its unique combination of the imidazo[1,2-a]pyridine ring, bromine atom, and acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQROMPOGTXVBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine](/img/structure/B2524902.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2524907.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)




